molecular formula C12H22Cl2N4O B2990933 N,N,1-Trimethyl-3-piperidin-3-ylpyrazole-4-carboxamide;dihydrochloride CAS No. 2241130-60-7

N,N,1-Trimethyl-3-piperidin-3-ylpyrazole-4-carboxamide;dihydrochloride

Cat. No. B2990933
CAS RN: 2241130-60-7
M. Wt: 309.24
InChI Key: AWBCWXHKYIHQGU-UHFFFAOYSA-N
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Description

“N,N,1-Trimethyl-3-piperidin-3-ylpyrazole-4-carboxamide;dihydrochloride” is a chemical compound with the CAS Number: 2241130-60-7 . It has a unique structure and properties that make it an ideal candidate for various applications, including drug development and catalysis.


Molecular Structure Analysis

The molecular formula of this compound is C12H20N4O.2ClH . The InChI Code is 1S/C12H20N4O.2ClH/c1-15(2)12(17)10-8-16(3)14-11(10)9-5-4-6-13-7-9;;/h8-9,13H,4-7H2,1-3H3;2*1H . The molecular weight is 309.24 .


Physical And Chemical Properties Analysis

This compound is a powder at room temperature . The country of origin is UA and it is shipped at normal temperature .

Scientific Research Applications

Water Treatment

The compound shows potential in water treatment applications. Its structure suggests it could be used in the synthesis of hyper-cross-linked porous polymers (HCPs). These HCPs have shown excellent adsorption capacities for organic dyes in aqueous solutions, which is crucial for removing pollutants from industrial wastewater .

Dye Adsorption

Related to water treatment, EN300-342096 could be involved in the creation of materials that specifically target the adsorption of synthetic dyes. These dyes are often difficult to degrade and can be highly carcinogenic, making their removal from wastewater a priority .

Chromium Ion Adsorption

The compound may be functionalized to enhance its adsorption properties, particularly for chromium ions. Chromium contamination is a significant issue in water bodies resulting from industrial processes, and materials capable of adsorbing chromium ions are in high demand .

Mechanism of Action

The mechanism of action of this compound is not specified in the sources I found. Its mechanism of action would depend on its intended use, particularly if it’s being investigated for use in drug development.

Safety and Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P264 (Wash thoroughly after handling), P271 (Use only outdoors or in a well-ventilated area), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P302+P352 (IF ON SKIN: Wash with plenty of water), P304+P340 (IF INHALED: Remove person to fresh air and keep comfortable for breathing), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing), P312 (Call a POISON CENTER/doctor if you feel unwell), P332+P313 (If skin irritation occurs: Get medical advice/attention), P337+P313 (If eye irritation persists: Get medical advice/attention), P362 (Take off contaminated clothing), P403+P233 (Store in a well-ventilated place. Keep container tightly closed), P405 (Store locked up), and P501 (Dispose of contents/container to an approved waste disposal plant) .

properties

IUPAC Name

N,N,1-trimethyl-3-piperidin-3-ylpyrazole-4-carboxamide;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20N4O.2ClH/c1-15(2)12(17)10-8-16(3)14-11(10)9-5-4-6-13-7-9;;/h8-9,13H,4-7H2,1-3H3;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWBCWXHKYIHQGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=N1)C2CCCNC2)C(=O)N(C)C.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22Cl2N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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